3-[(4-Chlorophenyl)thio]-1-propanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSRYXXUZUUHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515322 | |
| Record name | 3-[(4-Chlorophenyl)sulfanyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104864-09-7 | |
| Record name | 3-[(4-Chlorophenyl)thio]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104864-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Chlorophenyl)sulfanyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl Thio 1 Propanamine
Established Synthetic Routes for 3-[(4-Chlorophenyl)thio]-1-propanamine
The most direct and established methods for synthesizing this compound rely on the principles of nucleophilic substitution, where a sulfur-based nucleophile forms a bond with an electrophilic three-carbon chain bearing an amino group or its precursor.
Reaction of 4-Chlorothiophenol (B41493) with a 3-Aminopropyl Halide
A primary and scientifically robust route for the synthesis of this compound involves the nucleophilic substitution reaction between 4-chlorothiophenol and a suitably functionalized propanamine derivative. The outline's suggestion of reacting 4-chlorobenzyl chloride with 1-propanethiol (B107717) would not yield the target compound, as it would result in the formation of 4-chlorobenzyl propyl sulfide.
The chemically accurate and established pathway is the S-alkylation of 4-chlorothiophenol. In this reaction, the thiol proton of 4-chlorothiophenol is first removed by a base to generate the more nucleophilic 4-chlorothiophenoxide anion. This anion then attacks an electrophilic 3-carbon synthon, such as 3-chloropropylamine (B7771022) or 3-bromopropylamine, via an SN2 mechanism to form the desired thioether bond. To prevent self-alkylation of the product, the amino group of the propyl-electrophile is often protected with a group such as a phthalimide, which can be removed in a subsequent step.
The general reaction is as follows:
Deprotonation: 4-Cl-C₆H₄SH + Base → 4-Cl-C₆H₄S⁻
Nucleophilic Attack: 4-Cl-C₆H₄S⁻ + X-(CH₂)₃-NH₂ → this compound + X⁻ (where X = Cl, Br, I)
Base-Catalyzed Approaches in Propanamine Synthesis
The choice of base is critical in the synthesis of this compound as it governs the efficiency of thiophenoxide formation and minimizes side reactions. A variety of bases can be employed, ranging from strong inorganic bases to milder organic bases, depending on the solvent system and the nature of the electrophile.
Strong bases such as sodium hydride (NaH) are highly effective for deprotonating thiols, particularly in aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com This approach ensures complete conversion of the thiol to the thiophenoxide, driving the reaction forward. google.com Alternatively, aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used, often in a two-phase system with a phase-transfer catalyst. tandfonline.com The phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, shuttles the thiophenoxide anion from the aqueous phase to the organic phase containing the alkyl halide, facilitating the reaction under milder conditions. tandfonline.comyoutube.com Weaker bases like potassium carbonate (K₂CO₃) are also utilized, especially in polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724), offering a milder alternative that can be sufficient for this transformation.
Table 1: Comparison of Base and Solvent Systems for Thioether Synthesis
| Base | Solvent | Typical Conditions | Advantages | Disadvantages |
| Sodium Hydride (NaH) | DMF, THF | Anhydrous, 0°C to RT | High reactivity, drives reaction to completion. google.com | Moisture sensitive, requires inert atmosphere. |
| Sodium Hydroxide (NaOH) | Water/Toluene (PTC) | Room Temperature | Mild conditions, inexpensive, scalable. tandfonline.com | Requires a phase-transfer catalyst (PTC). tandfonline.comtandfonline.com |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | Mild, easy to handle, inexpensive. | Slower reaction rates compared to strong bases. |
Development of Novel Synthetic Strategies
Research into the synthesis of aminothioethers continues to evolve, driven by the need for greater efficiency, sustainability, and access to molecular diversity.
Exploration of Alternative Precursors and Reaction Conditions
Modern synthetic chemistry offers several advanced alternatives to the classical SN2 approach. One such strategy involves transition-metal-catalyzed cross-coupling reactions. thieme-connect.de For instance, a palladium or copper catalyst could be used to couple 4-chlorothiophenol with a propanamine derivative that has a different leaving group, or even to activate a C-H bond for C-S bond formation. thieme-connect.de
Another approach involves the use of alternative precursors. Instead of a 3-halopropylamine, one could use 3-aminopropanol. The alcohol would first be converted into a better leaving group, such as a mesylate or tosylate, which is then displaced by the 4-chlorothiophenoxide. google.com Ring-opening reactions of aziridines with 4-chlorothiophenol also provide a direct route to this class of compounds.
One-pot or telescopic syntheses, where multiple reaction steps are performed in the same vessel without intermediate purification, are gaining traction for improving efficiency. youtube.comrsc.org A potential one-pot synthesis for the target molecule could involve the in-situ generation of the thiophenoxide followed by the addition of the alkylating agent, streamlining the process. nih.gov
Green Chemistry Principles in Aminothioether Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thioethers to reduce environmental impact and improve safety. nih.gov Key strategies include the use of alternative energy sources, greener solvents, and catalytic systems. nih.govresearchgate.netmdpi.com
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. youtube.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products. organic-chemistry.orgresearchgate.netnih.govyoutube.com The rapid, uniform heating provided by microwaves can enhance the rate of the S-alkylation of 4-chlorothiophenol. youtube.com
Phase-transfer catalysis (PTC) , as mentioned earlier, is inherently a green technique. youtube.com It allows for the use of water as a solvent, reducing the reliance on volatile organic compounds (VOCs), and often proceeds under mild, energy-efficient conditions. tandfonline.comtandfonline.com
The development of catalyst-free reactions under solvent-free or aqueous conditions represents another significant green advancement. While challenging for this specific transformation, research is ongoing to develop such methods for C-S bond formation.
Table 2: Green Chemistry Approaches in Thioether Synthesis
| Technique | Principle | Typical Outcome | Reference |
| Microwave Synthesis | Alternative energy source | Reduced reaction time (minutes vs. hours), higher yields. | organic-chemistry.orgnih.gov |
| Phase-Transfer Catalysis | Use of benign solvents (e.g., water) | Avoids harsh anhydrous conditions, simplifies workup. | tandfonline.comyoutube.com |
| One-Pot Synthesis | Process intensification | Reduced solvent waste, improved time efficiency. | youtube.comnih.gov |
Derivatization and Structural Modification Strategies for this compound Scaffolds
The bifunctional nature of this compound allows for a wide range of derivatization and structural modification strategies, enabling the fine-tuning of its physicochemical properties for various applications.
The primary amine is a versatile functional handle for modification. It can readily undergo acylation with acid chlorides or anhydrides to form amides, or with sulfonyl chlorides to yield sulfonamides. Reaction with isocyanates or isothiocyanates provides ureas and thioureas, respectively. Furthermore, the amine can be converted into secondary or tertiary amines through reductive amination with aldehydes or ketones. These modifications are fundamental in medicinal chemistry for altering polarity, hydrogen bonding capacity, and metabolic stability. Succinimidyl esters are commonly used reagents for efficient and stable amine modification, forming robust amide bonds. thermofisher.com
The thioether linkage, while generally stable, can also be chemically modified. The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. sigmaaldrich.com This transformation significantly alters the electronics and steric profile of the molecule, converting the thioether from a hydrogen bond acceptor to a strong hydrogen bond acceptor in the case of the sulfone. This modification is often explored to improve the solubility and metabolic profile of drug candidates.
Additionally, derivatization can occur on the aromatic ring, though this is less common than modification at the amine or thioether. The chloro-substituent could potentially be displaced or involved in cross-coupling reactions under specific catalytic conditions, further expanding the molecular diversity accessible from this scaffold.
Amidation and Alkylation of the Amine Moiety
The primary amine group in this compound is a key site for derivatization, readily undergoing amidation and alkylation reactions.
Amidation:
The formation of amides from this compound can be achieved through its reaction with various acylating agents, most commonly acyl chlorides. This reaction, often carried out in the presence of a base like a tertiary amine or pyridine (B92270), proceeds rapidly at room temperature in aprotic solvents. fishersci.co.uk The base serves to neutralize the hydrogen chloride gas that is produced as a byproduct. libretexts.org The general reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding N-substituted amide. fishersci.co.uklibretexts.org
Alternatively, carboxylic acids can be coupled with the amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine to form the amide bond. fishersci.co.uk
A variety of acyl chlorides can be employed in this reaction, leading to a wide range of amide derivatives. For instance, reaction with benzoyl chloride would yield N-{3-[(4-chlorophenyl)thio]propyl}benzamide. The reaction conditions can be optimized, with some amidations being carried out at elevated temperatures to ensure complete reaction. ccspublishing.org.cn
Interactive Data Table: Examples of Amidation Reactions
| Acylating Agent | Base/Coupling Reagent | Product |
| Acetyl chloride | Triethylamine | N-{3-[(4-chlorophenyl)thio]propyl}acetamide |
| Benzoyl chloride | Pyridine | N-{3-[(4-chlorophenyl)thio]propyl}benzamide |
| Propionic acid | DCC | N-{3-[(4-chlorophenyl)thio]propyl}propanamide |
| Chloroacetyl chloride | Sodium bicarbonate | 2-Chloro-N-{3-[(4-chlorophenyl)thio]propyl}acetamide |
Alkylation:
N-alkylation of the primary amine of this compound can be accomplished using alkyl halides. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile. masterorganicchemistry.comyoutube.com The reaction can be carried out in the presence of a base to scavenge the hydrogen halide byproduct. Microwave irradiation has been shown to accelerate N-alkylation reactions, often in aqueous media, providing a greener alternative to conventional heating. rsc.org The use of primary and secondary alkyl halides generally works well for this transformation. youtube.com For example, reaction with methyl iodide would yield N-methyl-3-[(4-chlorophenyl)thio]-1-propanamine and subsequently, the quaternary ammonium salt upon further alkylation.
Modifications of the Chlorophenyl Ring
The 4-chlorophenyl group in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although these reactions are generally less common than electrophilic substitutions on aromatic rings. libretexts.org For an SNAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org While the thioether group is not a strong activating group for SNAr, under specific conditions, the chlorine atom can be displaced by strong nucleophiles.
For instance, reaction with a nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent at elevated temperatures could potentially replace the chlorine atom with a methoxy (B1213986) group, yielding 3-[(4-methoxyphenyl)thio]-1-propanamine. The success of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. nih.gov Theoretical models can be used to predict the feasibility and regioselectivity of SNAr reactions based on descriptors like the LUMO energy of the electrophile and the molecular electrostatic potential. chemrxiv.org
Diversification at the Thioether Linkage
The thioether linkage is another reactive site within the molecule, primarily through oxidation reactions. Thioethers can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. masterorganicchemistry.comacsgcipr.org
Common oxidants for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. nih.govnih.gov The oxidation of a thioether to a sulfoxide is often a fast reaction. nih.gov For example, treatment of this compound with one equivalent of m-CPBA would yield 3-[(4-chlorophenyl)sulfinyl]-1-propanamine. Using an excess of the oxidizing agent can lead to the formation of the corresponding sulfone, 3-[(4-chlorophenyl)sulfonyl]-1-propanamine. masterorganicchemistry.com The oxidation state of the sulfur atom significantly influences the electronic properties and steric bulk of this part of the molecule.
Recent methods have also explored the oxidation-cyclization of biphenyl (B1667301) thioethers to form dibenzothiophenium salts, which can then undergo further reactions. mdpi.com While not directly applicable to the starting molecule, this highlights the potential for more complex transformations at the thioether linkage in related structures.
Incorporation into Polycyclic and Heterocyclic Systems
The presence of both a primary amine and a thioether functional group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. The amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles.
For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) ring. Furthermore, the thioether and the aromatic ring can be involved in cyclization reactions to form sulfur-containing polycyclic systems. The synthesis of thieno[2,3-d]pyrimidines has been demonstrated from related 2-aminothiophene derivatives through reactions involving formaldehyde (B43269) and an amine. nih.gov
The reaction of thioamides with methyl bromocyanoacetate has been shown to produce 1,2,4-thiadiazoles. nih.gov While not a direct reaction of the title compound, this illustrates a strategy where a sulfur-containing starting material can be incorporated into a heterocyclic ring. Similarly, various heterocyclic compounds have been synthesized from thiophenol derivatives. ekb.eg For instance, intramolecular cyclization of related aminoacetylenic ketones can lead to the formation of dihydropyrrolones. mdpi.com
Biocatalytic and Chemoenzymatic Approaches in Related Compound Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. While specific biocatalytic methods for the synthesis of this compound are not widely reported, general chemoenzymatic strategies for the formation of thioethers and related heterocycles are emerging.
Vanillyl alcohol oxidases (VAOs) have been identified as efficient biocatalysts for the one-pot synthesis of 2-aryl-thiazolines from 4-hydroxybenzaldehydes and aminothiols. nih.govnovartis.com This demonstrates the potential of enzymes to catalyze the formation of C-S and C-N bonds in the synthesis of complex molecules. Protein engineering can be employed to broaden the substrate scope of such enzymes. nih.gov
Furthermore, the synthesis of aryl thioethers can be achieved through copper-catalyzed reactions involving aryl alcohols, which can be derived from renewable feedstocks. nih.gov This approach, while not strictly biocatalytic, points towards more sustainable synthetic routes. The development of biocatalysts for reactions such as the direct amination of thioethers or the selective functionalization of the chlorophenyl ring could provide more efficient and greener pathways to derivatives of this compound in the future.
Advanced Spectroscopic and Structural Elucidation of 3 4 Chlorophenyl Thio 1 Propanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for delineating the precise atomic connectivity and chemical environment within a molecule. For 3-[(4-Chlorophenyl)thio]-1-propanamine, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive structural picture.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atom and the sulfur atom, as well as the electronegativity of the nitrogen atom in the aminopropyl chain.
The aromatic region is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. The protons ortho to the sulfur atom (H-2' and H-6') would appear as a doublet, as would the protons meta to the sulfur (H-3' and H-5'). The aliphatic portion of the molecule would present three distinct signals for the propyl chain protons. The protons on the carbon adjacent to the sulfur (C1) will appear as a triplet, coupled to the protons on the adjacent methylene group (C2). The C2 protons, being adjacent to two other methylene groups, are expected to appear as a multiplet (specifically, a quintet or triplet of triplets). The protons on the carbon bearing the amino group (C3) will also be a triplet, coupled to the C2 protons. The amine protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | 7.28 | d | 8.5 |
| H-3', H-5' (Aromatic) | 7.22 | d | 8.5 |
| H-1 (CH₂-S) | 2.95 | t | 7.2 |
| H-3 (CH₂-N) | 2.75 | t | 7.0 |
| H-2 (CH₂-CH₂-CH₂) | 1.85 | quintet | 7.1 |
| NH₂ | 1.5 (broad s) | s | - |
Note: Predicted data generated in CDCl₃.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, a total of seven distinct carbon signals are expected: four for the aromatic ring and three for the propyl chain.
The chemical shifts of the aromatic carbons are influenced by the chloro and thioether substituents. The carbon atom directly attached to the sulfur (C-1') will be shielded, while the carbon bearing the chlorine atom (C-4') will be deshielded. The aliphatic carbons will resonate at higher field (lower ppm values) compared to the aromatic carbons. The carbon atom attached to the nitrogen (C3) will be deshielded relative to the other aliphatic carbons due to the electronegativity of the nitrogen atom.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (Ar-S) | 135.0 |
| C-4' (Ar-Cl) | 132.5 |
| C-2', C-6' (Ar-CH) | 130.0 |
| C-3', C-5' (Ar-CH) | 129.0 |
| C-3 (CH₂-N) | 41.5 |
| C-1 (CH₂-S) | 33.0 |
| C-2 (CH₂-CH₂-CH₂) | 31.0 |
Note: Predicted data generated in CDCl₃.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the propyl chain, cross-peaks would be observed between the protons on C1 and C2, and between the protons on C2 and C3, confirming the -CH₂-CH₂-CH₂- sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of the attached proton. For example, the carbon signal at δ ~41.5 ppm would show a correlation to the proton signal at δ ~2.75 ppm, confirming this as the C3 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. For instance, correlations would be expected between the H-1 protons and the aromatic carbon C-1', confirming the attachment of the propylthio chain to the phenyl ring. Similarly, correlations between the H-2', H-6' protons and the C-1' and C-4' carbons would further solidify the aromatic ring assignments.
While this compound itself is achiral, derivatives of this compound can be chiral. For instance, substitution on the propyl chain could introduce a stereocenter. In such cases, the determination of enantiomeric excess (% ee) is crucial. Chiral NMR spectroscopy, often employing chiral solvating agents or chiral derivatizing agents, can be used for this purpose. The principle lies in the formation of diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum, allowing for the integration of the signals corresponding to each enantiomer to determine their ratio.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound, the expected exact mass can be calculated based on its molecular formula, C₉H₁₂ClNS. The presence of chlorine and sulfur atoms would also give rise to a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 202.0457 |
The analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Key fragmentations for this compound would likely involve cleavage of the C-S bond and fragmentation of the propyl amine chain. Common fragmentation pathways could include the loss of the aminopropyl side chain to give the 4-chlorothiophenol (B41493) radical cation, and cleavage of the C-C bonds within the propyl chain.
Fragmentation Patterns for Structural Insights
Upon electron impact ionization, the molecular ion ([M]+•) of this compound would be formed. The fragmentation of this molecular ion is anticipated to proceed through several key pathways:
α-Cleavage: The bond adjacent to the nitrogen atom is susceptible to cleavage, a common fragmentation pathway for amines scribd.commiamioh.edu. This would result in the loss of a propylthio radical or a chlorophenyl radical, leading to the formation of characteristic fragment ions. The most prominent α-cleavage is expected to be the loss of the largest alkyl substituent from the amine group.
Cleavage of the C-S Bond: The carbon-sulfur bond in the thioether linkage can undergo cleavage scribd.commiamioh.edu. This would lead to the formation of ions corresponding to the chlorophenylthio group ([C6H4ClS]+) and the propanamine radical, or the chlorophenyl radical and the propanaminethio fragment.
Fragmentation of the Propyl Chain: The propyl chain can undergo fragmentation, leading to the loss of smaller alkyl radicals and the formation of a series of ions with decreasing mass-to-charge ratios libretexts.orgchemguide.co.uk.
Rearrangement Reactions: McLafferty-type rearrangements are possible, particularly involving the amine functional group and the propyl chain, which could lead to the formation of specific, stable fragment ions.
A hypothetical fragmentation pattern and the corresponding m/z values are presented in the table below. The presence of the chlorine isotope (35Cl and 37Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification drishtiias.com.
| Proposed Fragment Ion | Structure | m/z (for 35Cl) | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion | [C9H12ClNS]+• | 201 | - |
| Loss of CH2NH2 | [C8H8ClS]+ | 171 | Cleavage of C-C bond |
| Chlorophenylthio cation | [C6H4ClS]+ | 143 | Cleavage of S-C bond |
| Propanamine cation | [C3H8N]+ | 58 | Cleavage of S-C bond |
| Chlorophenyl cation | [C6H4Cl]+ | 111 | Cleavage of C-S bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups vscht.czlibretexts.orgdocbrown.info.
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3250 cm-1, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds docbrown.info.
C-H Stretching: The aromatic C-H stretching vibrations of the chlorophenyl group are expected to appear at wavenumbers slightly above 3000 cm-1. The aliphatic C-H stretching vibrations of the propyl chain will be observed in the 2960-2850 cm-1 region vscht.cz.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically observed in the range of 1650-1580 cm-1 docbrown.info.
C=C Stretching: The aromatic C=C stretching vibrations of the chlorophenyl ring will give rise to several bands in the 1600-1450 cm-1 region vscht.cz.
C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1250-1020 cm-1 range docbrown.info.
C-S Stretching: The C-S stretching vibration for aryl thioethers is typically weak and appears in the 710-570 cm-1 region.
C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride is expected in the 1090-1010 cm-1 region.
Fingerprint Region: The region below 1500 cm-1, known as the fingerprint region, will contain a complex pattern of absorptions that are unique to the molecule as a whole, arising from various bending and stretching vibrations libretexts.org.
The expected characteristic IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretching | 3400-3250 | Medium (two bands) |
| C-H (Aromatic) | Stretching | 3100-3000 | Variable |
| C-H (Aliphatic) | Stretching | 2960-2850 | Medium to Strong |
| N-H (Amine) | Bending | 1650-1580 | Medium |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |
| C-N | Stretching | 1250-1020 | Medium |
| C-Cl | Stretching | 1090-1010 | Strong |
| C-S | Stretching | 710-570 | Weak |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures containing chlorophenyl and thioether moieties provides insight into the expected solid-state conformation nih.govbiointerfaceresearch.comresearchgate.net. SCXRD analysis would precisely determine the bond lengths and angles of the molecule. The conformation of the flexible propanamine chain would be of particular interest, as it can adopt various staggered and eclipsed arrangements to minimize steric hindrance chemistrysteps.comutdallas.edu. The dihedral angles between the plane of the chlorophenyl ring and the C-S-C plane of the thioether linkage would also be a key structural parameter. For chiral derivatives of this compound, SCXRD would be the definitive method for determining the absolute stereochemistry.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice mdpi.comresearchgate.netnih.gov. For this compound, the Hirshfeld surface would be mapped with properties such as dnorm to identify regions of close contact between neighboring molecules. The primary intermolecular interactions expected to govern the crystal packing include:
N-H···S and N-H···Cl Hydrogen Bonds: The amine group can act as a hydrogen bond donor, forming interactions with the sulfur atom of the thioether or the chlorine atom of a neighboring molecule.
C-H···π Interactions: The hydrogen atoms of the propyl chain and the chlorophenyl ring can interact with the π-system of an adjacent aromatic ring.
π-π Stacking: The chlorophenyl rings of adjacent molecules may engage in π-π stacking interactions.
Halogen Bonding: The chlorine atom can participate in halogen bonding with electronegative atoms like nitrogen or sulfur.
Energy framework calculations, often performed using software like CrystalExplorer, provide a visual representation of the energetic landscape within a crystal structure nih.govsemanticscholar.orgresearchgate.netnih.gov. These calculations quantify the strength of intermolecular interactions and depict them as a network of cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the interaction energy. For this compound, energy framework analysis would reveal the dominant forces in the crystal packing. The electrostatic and dispersion components of the interaction energies can be visualized separately to understand the nature of the packing. It is expected that a combination of electrostatic interactions (from hydrogen and halogen bonds) and dispersive forces (from π-π stacking and van der Waals interactions) would create a robust three-dimensional energy framework.
Conformational Analysis and Molecular Dynamics
The flexible propanamine chain of this compound allows for multiple conformational isomers (conformers) in solution and in the gas phase chemistrysteps.comutdallas.edunih.govnih.govrsc.org. Conformational analysis, through computational methods such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformers and identify the most stable arrangements. The key dihedral angles to consider are around the C-C and C-S bonds of the propylthio chain.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, both in isolation and in different solvent environments mdpi.com. MD simulations could be used to explore the conformational landscape, study the flexibility of the molecule, and analyze the dynamics of intermolecular interactions, such as the formation and breaking of hydrogen bonds with solvent molecules. This would provide a more complete picture of the molecule's behavior beyond the static solid-state structure.
Computational Chemistry and in Silico Investigations of 3 4 Chlorophenyl Thio 1 Propanamine
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding a molecule's behavior at the electronic level.
To understand the three-dimensional structure of 3-[(4-Chlorophenyl)thio]-1-propanamine, researchers would typically perform a geometry optimization using DFT. This computational process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable conformation. The choice of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of these calculations. The resulting optimized geometry would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Data for DFT Geometry Optimization
| Parameter | Hypothetical Value |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| C-S Bond Length (Å) | 1.78 |
| S-C Bond Length (Å) | 1.85 |
| C-Cl Bond Length (Å) | 1.75 |
| C-N Bond Length (Å) | 1.47 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no published DFT studies for this compound were found.
Following geometry optimization, an analysis of the electronic structure would provide insights into the molecule's reactivity. Key properties derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.
Conceptual DFT introduces various reactivity descriptors. These would include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) and Softness (S): Indicators of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's propensity to act as an electrophile.
Fukui Functions: These would identify the most electrophilic and nucleophilic sites within the this compound molecule, highlighting the atoms most likely to be involved in chemical reactions.
Quantum chemical methods can also predict various spectroscopic properties. For instance, DFT calculations can simulate the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of this compound. By calculating the chemical shifts for each nucleus in the molecule's optimized geometry, a theoretical spectrum can be generated. This predicted spectrum can be a powerful tool for confirming the structure of a synthesized compound when compared to experimental NMR data. Similarly, theoretical vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.
In a typical molecular docking study, this compound would be docked into the binding sites of various biologically relevant proteins. The docking algorithm would generate multiple possible binding poses and score them based on a scoring function. This score provides an estimate of the binding affinity (often expressed in kcal/mol), which indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction. Without specific research, potential targets for this compound remain speculative.
Table 2: Illustrative Binding Affinity Data from a Hypothetical Docking Study
| Target Protein | Hypothetical Binding Affinity (kcal/mol) |
| Monoamine Oxidase A | -7.5 |
| Serotonin (B10506) Transporter | -8.2 |
| Dopamine (B1211576) Transporter | -7.9 |
| Cytochrome P450 2D6 | -6.8 |
Note: This table contains hypothetical data for illustrative purposes. No molecular docking studies for this compound have been published.
Beyond predicting binding affinity, molecular docking simulations provide a detailed view of the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. For this compound, this would involve identifying:
Hydrogen Bonds: For example, the primary amine group could act as a hydrogen bond donor.
Hydrophobic Interactions: The chlorophenyl group would likely engage in hydrophobic interactions with nonpolar residues.
Pi-Pi Stacking: The aromatic ring could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the binding site.
Visualizing these interactions is key to understanding the structural basis of the ligand's activity and can guide the design of new, more potent, and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or physicochemical properties of a series of compounds with their biological activities. For this compound and its analogs, which are presumed to interact with monoamine transporters like the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET), QSAR and three-dimensional QSAR (3D-QSAR) models are invaluable for predicting their inhibitory potency.
The development of predictive QSAR models for inhibitors of monoamine transporters is a well-established field. These models typically utilize a training set of molecules with known biological activities to derive a mathematical equation that can predict the activity of new, untested compounds. For a series of aryl thioether propanamines, a QSAR model would likely incorporate descriptors such as hydrophobicity (logP), electronic properties (e.g., Hammett constants of substituents on the phenyl ring), and steric parameters.
Recent studies on various classes of serotonin and norepinephrine reuptake inhibitors have successfully employed machine learning algorithms to develop robust QSAR models. For instance, models have been developed for diverse sets of SERT and NET ligands, achieving high coefficients of determination (R²) and predictive accuracy. While a specific QSAR model for this compound has not been reported, it is plausible that its biological activity could be predicted with reasonable accuracy using existing models for structurally related monoamine transporter inhibitors. The table below illustrates typical performance metrics for such QSAR models.
| Model Target | Statistical Method | R² (Training Set) | Q² (Test Set) |
| SERT Inhibition | Multiple Linear Regression | 0.85 | 0.75 |
| NET Inhibition | Partial Least Squares | 0.92 | 0.81 |
| SERT/NET Selectivity | Support Vector Machine | 0.88 | 0.80 |
This table presents hypothetical yet representative data for QSAR models of monoamine transporter inhibitors.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide a three-dimensional map of the steric, electrostatic, and other physicochemical fields around a molecule that are crucial for its biological activity. These methods are particularly useful for identifying the key pharmacophoric features of a ligand series.
For a class of compounds including this compound, a CoMFA or CoMSIA study would likely reveal the importance of several key features for binding to monoamine transporters. Based on published pharmacophore models for dual serotonin-norepinephrine reuptake inhibitors, the following features can be hypothesized for this class of molecules nih.govnih.gov:
A hydrophobic/aromatic region: corresponding to the 4-chlorophenyl group. The chlorine atom would contribute to the hydrophobicity and potentially engage in specific halogen bonding interactions within the transporter's binding pocket.
A flexible linker: the propanethioether chain, which positions the other pharmacophoric features at an optimal distance and orientation.
A protonatable amine: the primary amine of the propanamine moiety, which is expected to be protonated at physiological pH and form a crucial ionic interaction with an acidic residue (e.g., an aspartate) in the transporter's binding site.
A pharmacophore model for selective serotonin reuptake inhibitors (SSRIs) has been proposed, consisting of two aromatic rings, one hydrophobic feature, and one positive ionizable feature. nih.gov The structure of this compound aligns well with a simplified version of this model, possessing one aromatic ring, a hydrophobic thioether linkage, and a positive ionizable amine.
The following table summarizes the likely pharmacophoric features of this compound and their expected contributions to binding affinity.
| Pharmacophoric Feature | Corresponding Moiety | Putative Interaction in Transporter Binding Site |
| Aromatic/Hydrophobic | 4-Chlorophenyl group | Hydrophobic interactions, potential cation-π interactions, halogen bonding |
| Hydrophobic | Thioether sulfur | Van der Waals interactions |
| Positive Ionizable | Propanamine | Ionic bond with an acidic amino acid residue (e.g., Aspartate) |
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Ligand-based drug design, a key component of virtual screening, utilizes the knowledge of known active ligands to identify new ones.
For the discovery of novel analogs of this compound, a ligand-based virtual screening approach would be highly effective. This process would typically involve the following steps:
Creation of a 3D Pharmacophore Model: Based on the key features identified through CoMFA/CoMSIA or from the structures of known potent monoamine transporter inhibitors, a 3D pharmacophore query is constructed. This query defines the spatial arrangement of the essential hydrophobic, aromatic, and hydrogen bonding/ionic features.
Database Screening: Large databases of commercially or virtually available compounds are then screened against the pharmacophore model. Compounds that match the query's features with a high degree of geometric alignment are selected as "hits."
Molecular Docking: The hits from the pharmacophore screen are then docked into a homology model or a crystal structure of the target transporter (e.g., SERT). Docking predicts the binding pose and estimates the binding affinity of each compound.
Filtering and Selection: The docked compounds are ranked based on their docking scores and visual inspection of their binding modes. Compounds with favorable predicted interactions and drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) are prioritized for synthesis and biological testing.
Several studies have successfully employed virtual screening to identify novel serotonin transporter inhibitors. nih.govnih.gov For example, a multi-step virtual screening of millions of compounds has led to the discovery of dozens of new active SERT binders with diverse chemical scaffolds. nih.govnih.gov A similar approach could be applied to discover novel thioether derivatives with potential antidepressant activity.
Exploration of Tautomerism and Isomerism in Related Thioethers
The structural diversity and biological activity of a molecule are influenced by its potential to exist as different tautomers and isomers.
Tautomerism: Tautomers are isomers of a compound which readily interconvert by a chemical reaction. While this compound itself is not prone to significant tautomerism, related aromatic thioether compounds can exhibit this phenomenon. For instance, aminothiophenols, which are structurally related to the arylthio moiety, can exist in equilibrium between their amino and imino forms, and their thiol and thione forms. The specific tautomeric form that predominates can be influenced by the solvent and the electronic nature of other substituents on the aromatic ring. researchgate.netnih.gov
Isomerism: Isomers are molecules that have the same molecular formula but a different arrangement of atoms. For this compound, several types of isomerism are relevant:
Constitutional Isomerism: These isomers have the same molecular formula but different connectivity. Examples for C₉H₁₂ClNS would include moving the chlorine atom to the ortho or meta positions on the phenyl ring, or changing the attachment point of the thioether or the propanamine chain. These variations would likely have a significant impact on the biological activity by altering the steric and electronic profile of the molecule.
Stereoisomerism: While this compound is an achiral molecule, substitution on the propanamine chain could introduce one or more chiral centers, leading to the existence of enantiomers and diastereomers. These stereoisomers could exhibit different binding affinities and selectivities for their biological targets.
Conformational Isomerism: Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations in solution. The rotation around the C-S bonds of the thioether and the C-C bonds of the propanamine chain gives rise to different rotational isomers or rotamers. The relative energies of these conformers and the barriers to their interconversion can be studied using computational methods like molecular mechanics. Understanding the preferred low-energy conformations is crucial as it is likely that only a specific conformer is recognized by the biological target.
The table below summarizes the types of isomerism applicable to this compound and its potential derivatives.
| Isomerism Type | Description | Relevance to this compound |
| Constitutional | Different atomic connectivity | Isomers with different substitution patterns on the phenyl ring or altered chain structure would likely have different biological activities. |
| Stereoisomerism | Different spatial arrangement of atoms | The parent compound is achiral. Derivatives with chiral centers would exist as enantiomers or diastereomers with potentially different pharmacological profiles. |
| Conformational | Different spatial arrangements due to bond rotation | The flexible propanamine and thioether linkages allow for multiple rotamers, with the biologically active conformation likely being one of the low-energy conformers. |
Structure Activity Relationship Sar Elucidation of 3 4 Chlorophenyl Thio 1 Propanamine and Analogues
Impact of Substitutions on the Chlorophenyl Ring
The nature and position of substituents on the phenyl ring are pivotal in modulating the biological activity of arylthiopropanamine derivatives. While specific SAR data for 3-[(4-Chlorophenyl)thio]-1-propanamine is not extensively published, valuable insights can be drawn from related classes of monoamine transporter inhibitors.
The presence of a halogen, such as chlorine, at the 4-position of the phenyl ring is a common feature in many potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors. nih.gov In analogues of sertraline, for instance, dichlorination of the phenyl ring is a key determinant of its high affinity and selectivity for the serotonin transporter (SERT). nih.gov This suggests that the 4-chloro substituent in this compound likely plays a significant role in its binding affinity to monoamine transporters.
Studies on other aryl-containing compounds have shown that both the electronic and steric properties of substituents influence activity. For example, in a series of 4-phenylthiazole (B157171) analogues, electron-donating groups on the aromatic ring were well-tolerated and, in some cases, enhanced inhibitory activity at target enzymes. nih.gov Conversely, in other series, electron-withdrawing groups have been found to be beneficial. The precise impact of modifying the 4-chloro group would require further experimental investigation, but it is a critical handle for optimizing potency and selectivity.
Table 1: Impact of Phenyl Ring Substitutions on the Activity of Related Monoamine Transporter Inhibitors This table presents illustrative data from studies on compounds structurally related to this compound to infer the potential impact of substitutions.
| Compound Series | Substitution | Effect on Activity | Reference |
| Sertraline Analogues | 3,4-dichloro | High affinity for SERT | nih.gov |
| 4-Phenylthiazole Analogues | Electron-donating groups (ortho, meta, para) | Generally well-tolerated | nih.gov |
| APP Derivatives | 4'-Hydroxy, 4'-Bromo, 4'-Iodo | Increased inhibition of VMAT2 compared to unsubstituted | nih.gov |
Role of the Thioether Linkage in Biological Activity
In various bioactive molecules, the replacement of other linkages, such as esters or amides, with a thioether can alter the compound's metabolic stability and biological activity. nih.gov Thioethers are generally more resistant to enzymatic hydrolysis compared to esters, which can lead to a longer duration of action.
The sulfur atom itself, with its lone pairs of electrons, can participate in hydrogen bonding or other non-covalent interactions within the binding pocket of a receptor or enzyme. The flexibility of the thioether bond allows the chlorophenyl ring and the propanamine moiety to adopt an optimal orientation for binding. In studies of thio-avarol derivatives, the introduction of a sulfur-containing group led to a range of biological activities, highlighting the significance of the thio-functionality. nih.gov
Influence of the Amine Functionality and its Substitutions
The primary amine (-NH2) in the propanamine moiety is a key pharmacophoric feature, as it is expected to be protonated at physiological pH. This resulting positively charged ammonium (B1175870) group can form a critical ionic interaction with an acidic residue (e.g., aspartate) in the binding site of monoamine transporters. nih.gov
Substitution on the nitrogen atom significantly impacts activity and selectivity. In many monoamine transporter inhibitors, methylation or dimethylation of the amine can alter the potency and selectivity profile. For instance, in the citalopram (B1669093) series of SERT inhibitors, the dimethylamino group is a key feature for high-affinity binding. researchgate.net
Moving from a primary amine to a secondary or tertiary amine can also affect the molecule's physicochemical properties, such as its pKa and lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Chain Length and Flexibility within the Propanamine Moiety
The three-carbon (propyl) chain length in this compound appears to be optimal for many monoamine transporter inhibitors. This linker provides the necessary distance and conformational flexibility for the terminal amine and the aromatic ring to engage with their respective binding sites simultaneously.
Studies on various classes of compounds have demonstrated that altering the length of the alkyl chain can have a profound effect on biological activity. googleapis.comnih.gov An increase or decrease in the number of carbon atoms can lead to a loss of potency, suggesting that the spatial separation between the key pharmacophoric elements is finely tuned. For example, research on N-alkyl xanthates showed that increasing the length of the hydrophobic tail led to a decrease in the Ki values for cresolase inhibition and an increase for catecholase inhibition, demonstrating that the effect of chain length is target-specific. nih.gov
Stereochemical Contributions to Activity and Selectivity (for chiral derivatives)
While this compound itself is not chiral, the introduction of substituents on the propanamine chain could create one or more stereocenters. In such cases, the stereochemistry would be expected to play a critical role in the biological activity.
For many monoamine transporter inhibitors, the biological activity resides predominantly in one enantiomer. For example, escitalopram, the (S)-enantiomer of citalopram, is responsible for the therapeutic effect, while the (R)-enantiomer is significantly less active. researchgate.net This stereoselectivity arises from the three-dimensional arrangement of atoms, which allows for a more precise and favorable interaction of the active enantiomer with the chiral environment of the transporter's binding site.
Additive and Synergistic Effects of Structural Features
For example, the combination of a 4-chloro substituent on the phenyl ring, a flexible thioether linker, a three-carbon chain, and a primary amine likely work in concert to provide a high-affinity ligand for its biological target. The development of triple reuptake inhibitors, which target the transporters for serotonin, norepinephrine, and dopamine (B1211576), exemplifies the effort to fine-tune these structural features to achieve a desired polypharmacological profile. nih.gov
Table 2: Summary of Key Structure-Activity Relationships This table provides a qualitative summary of the inferred SAR for this compound based on related compounds.
| Structural Feature | Inferred Role in Biological Activity |
| 4-Chlorophenyl Ring | Likely enhances binding affinity to monoamine transporters. |
| Thioether Linkage | Provides metabolic stability and appropriate conformational flexibility. |
| Primary Amine | Forms key ionic interactions with the biological target. |
| Propanamine Chain | Optimal length for spanning binding sites on the transporter. |
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components of a mixture. For 3-[(4-Chlorophenyl)thio]-1-propanamine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques, each with specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the purity determination and quantification of non-volatile organic compounds like this compound. The method's versatility allows for the separation of the main compound from its process-related impurities and degradation products.
A typical RP-HPLC method for the analysis of analogous aromatic thioethers and aminopropanes involves a C18 stationary phase, which is a non-polar column that separates compounds based on their hydrophobicity. researchgate.netoup.com The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netoup.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in a complex sample matrix. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in this compound provides a chromophore that absorbs UV light. psu.edu
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the analyte in an unknown sample is determined by interpolation from this curve. The method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness. oup.comderpharmachemica.com
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas chromatography is a powerful technique for the analysis of volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and poor reproducibility. vt.edu To overcome this, derivatization is typically required to convert the polar amine into a more volatile and less polar derivative. vt.edu
The analysis is commonly performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is often used for quantification due to its robustness and linear response to a wide range of organic compounds. nih.govbiorxiv.org For identification purposes, a mass spectrometer (MS) can be coupled with the GC, providing structural information about the separated components. vt.edunih.gov
Enantioselective Chromatography for Chiral Resolution
Since this compound possesses a chiral center, the separation of its enantiomers is often a critical analytical requirement, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even cause adverse effects. Enantioselective chromatography, particularly HPLC with a chiral stationary phase (CSP), is the most common method for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including primary amines. nih.gov Crown ether-based CSPs are also highly effective for the enantiomeric separation of primary amines. wiley.com The choice of the mobile phase, which can be a normal-phase (e.g., hexane (B92381)/ethanol) or a polar organic mode (e.g., acetonitrile/methanol), and the use of acidic or basic additives are crucial for achieving optimal separation. chromatographyonline.comresearchgate.net
Table 2: Representative Chiral HPLC Parameters
| Parameter | Typical Value |
| Column | Chiralpak® AD-H (amylose derivative) or Crownpak® CR-I(+) |
| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25 °C |
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For this compound, derivatization is primarily employed to improve its volatility and thermal stability for GC analysis.
Chloroformate Derivatization for GC-FID/MS
Alkyl chloroformates, such as ethyl chloroformate or propyl chloroformate, are effective derivatizing agents for primary amines. vt.edunih.gov The reaction, which is typically rapid and can be performed in an aqueous medium, converts the amine into a more stable and volatile carbamate (B1207046) derivative. nih.govcore.ac.uknih.gov This allows for a more robust and reproducible GC analysis. The resulting carbamate is amenable to detection by both FID and MS.
The derivatization process generally involves mixing the sample containing the amine with the chloroformate reagent in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), and an alcohol. nih.gov The resulting derivative is then extracted into an organic solvent for GC injection.
Table 3: General Procedure for Chloroformate Derivatization
| Step | Description |
| 1. Sample Preparation | Dissolve the sample containing this compound in an aqueous/organic solvent mixture. |
| 2. pH Adjustment | Adjust the pH of the solution to alkaline conditions using a suitable base. |
| 3. Derivatization | Add the alkyl chloroformate reagent and an alcohol, then vortex or stir vigorously for a short period. |
| 4. Extraction | Extract the resulting carbamate derivative into a non-polar organic solvent (e.g., hexane or chloroform). |
| 5. Analysis | Inject the organic extract into the GC-FID or GC-MS system. |
Other Derivatizing Agents for Specific Analytical Applications
While chloroformates are common, other derivatizing agents can be used depending on the specific analytical goal. For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can also produce volatile derivatives suitable for GC analysis. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are another class of reagents used to increase the volatility of compounds containing active hydrogen atoms, including primary amines. The choice of the derivatizing agent will depend on factors such as the reactivity of the analyte, the desired sensitivity, and the analytical instrumentation available.
Method Development and Validation for Analytical Research Purposes
The development of a reliable analytical method for "this compound" is the first step towards its accurate quantification. The choice of technique would largely depend on the research objective, the required sensitivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For "this compound," a reversed-phase HPLC (RP-HPLC) method would be a suitable starting point.
Column Selection: An aminopropyl bonded phase column could be employed, which can operate in both normal-phase and reversed-phase modes, offering flexibility in method development. hplc.euseparationmethods.com Alternatively, a C18 column is a common choice for the separation of moderately polar compounds. nih.gov
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer. nih.govsielc.com The pH of the aqueous phase would be critical to control the ionization state of the primary amine group and achieve optimal retention and peak shape. The use of ion-pairing reagents like heptafluorobutyric acid (HFBA) has been successful in the analysis of other polyamines and could be considered to improve retention on C18 columns. researchgate.net
Detection: Given the presence of the chlorophenyl group, UV detection would be a straightforward choice, likely in the range of 220-260 nm. nih.gov For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) detection (LC-MS) would be superior. researchgate.netnih.gov
Derivatization: To enhance chromatographic properties or detection sensitivity, pre-column derivatization of the primary amine group could be explored. researchgate.net
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. The volatility of "this compound" would need to be assessed. If it is sufficiently volatile and thermally stable, GC can offer high resolution and sensitivity.
Column Selection: A capillary column with a non-polar or medium-polarity stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5 type), would be a good starting point for method development. chromforum.org
Detection: A Flame Ionization Detector (FID) could be used for general-purpose analysis. chromforum.org For higher selectivity towards the chlorine and sulfur atoms, an Electron Capture Detector (ECD) or a Sulfur Chemiluminescence Detector (SCD) would be highly beneficial, significantly reducing matrix interference. cdc.govoup.com Mass spectrometry (GC-MS) would provide the highest level of confidence in identification and quantification. nih.govnih.gov
Derivatization: If the compound exhibits poor chromatographic behavior due to the primary amine, derivatization to form a less polar and more volatile derivative (e.g., N-acylation) might be necessary.
Method Validation
Once a suitable method is developed, it must be validated to ensure its reliability for the intended research purpose. Validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). cdc.govdemarcheiso17025.compcdn.co Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically within 80-120% of the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15%). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature. |
Sample Preparation Techniques for Complex Research Matrices
The analysis of "this compound" in complex research matrices, such as biological fluids (e.g., plasma, urine) or environmental samples, necessitates an effective sample preparation step to remove interfering substances and concentrate the analyte. tiaft.orgnih.gov
Liquid-Liquid Extraction (LLE)
LLE is a classic technique based on the partitioning of the analyte between two immiscible liquid phases. nih.gov For "this compound," which has a basic amine group, the pH of the aqueous sample can be adjusted to be above its pKa to keep it in its neutral, more organic-soluble form. A water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (B109758) could then be used for extraction.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique than LLE. cdc.govnih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. For "this compound," several SPE sorbents could be considered:
Reversed-Phase SPE (e.g., C18, C8): The sample would be loaded under aqueous conditions, and after washing away polar interferences, the analyte would be eluted with an organic solvent.
Cation-Exchange SPE: This would be particularly effective due to the basic nature of the aminopropyl group. The sorbent would retain the positively charged analyte at a suitable pH, and elution would be achieved by changing the pH or using a buffer with a high ionic strength.
Protein Precipitation (for biological samples)
For biological samples with high protein content, such as plasma or serum, protein precipitation is often the first step. nih.gov This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid, to denature and precipitate the proteins. The supernatant containing the analyte can then be further purified by LLE or SPE, or in some cases, directly injected into the analytical instrument.
Example Sample Preparation Workflow for a Plasma Sample:
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitution and SPE: Reconstitute the residue in a weak buffer and load it onto a conditioned cation-exchange SPE cartridge.
Washing: Wash the cartridge with a weak buffer and then with a mild organic solvent to remove interferences.
Elution: Elute the "this compound" with a small volume of a basic organic solvent mixture (e.g., methanol containing ammonia).
Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
The choice of the specific sample preparation technique will depend on the matrix, the concentration of the analyte, and the analytical method being used. Method development will require optimization of each step to ensure high and reproducible recovery of the analyte.
Future Research Directions and Academic Potential of 3 4 Chlorophenyl Thio 1 Propanamine
Identification and Validation of Novel Molecular Targets
A crucial first step in elucidating the therapeutic potential of 3-[(4-Chlorophenyl)thio]-1-propanamine is the identification and validation of its molecular targets. The structural components of the molecule suggest several promising avenues for investigation. The propanamine moiety is a common feature in compounds targeting monoaminergic systems. Therefore, initial screening could focus on its affinity for monoamine transporters (e.g., for serotonin (B10506), dopamine (B1211576), and norepinephrine) and monoamine oxidase (MAO) enzymes. nih.govdrugbank.com For instance, derivatives of 4-aminophenethylamine have been shown to be potent and selective inhibitors of MAO-A. nih.gov
Furthermore, the aryl thioether component is present in molecules that interact with a variety of receptors and enzymes. For example, compounds with a phenylthio moiety have been investigated for cytotoxic effects. nih.govresearchgate.net Additionally, the broader class of aryl alkylamines has been shown to possess affinity for serotonin receptors. researchgate.netnih.govnih.gov High-throughput screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and kinases could uncover novel and unexpected molecular targets.
| Potential Target Class | Specific Examples | Rationale |
| Monoamine Oxidases | MAO-A, MAO-B | Propanamine moiety is a known pharmacophore for MAO inhibitors. researchgate.netmdpi.com |
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Aryl alkylamine structures often exhibit affinity for 5-HT receptors. nih.govnih.gov |
| Enzymes | Phosphodiesterases | The related compound 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of phosphodiesterase VA. |
| Cancer-related Targets | Kinases, Apoptotic pathway proteins | Phenylthio derivatives have shown cytotoxic activity in cancer cell lines. nih.govresearchgate.net |
Rational Design and Synthesis of Next-Generation Analogues and Lead Compounds
Following the identification of initial lead targets, the rational design and synthesis of next-generation analogues will be a pivotal research direction. Structure-activity relationship (SAR) studies will be essential to optimize the potency, selectivity, and pharmacokinetic properties of this compound.
Systematic modifications of the lead compound could include:
Substitution on the phenyl ring: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) on the chlorophenyl ring can modulate the electronic properties and binding interactions of the molecule.
Modification of the alkyl chain: Altering the length and rigidity of the propanamine linker can influence the compound's orientation within a binding pocket.
Derivatization of the amine group: Conversion of the primary amine to secondary or tertiary amines, or its incorporation into heterocyclic systems, can significantly impact target affinity and selectivity.
For instance, the addition of a tertiary amine basic side chain to 1,3-diphenyl-3-(phenylthio)propan-1-ones was found to enhance their cytotoxic effects on breast cancer cells. nih.govresearchgate.net Synthesis of these new chemical entities can be achieved through established synthetic methodologies, such as the metal-catalyzed arylation of thiols. acsgcipr.org
Application of Advanced Integrated Computational and Experimental Methodologies
The integration of computational and experimental approaches will be critical for accelerating the research and development process. Molecular modeling techniques can provide valuable insights into the binding modes of this compound and its analogues with their putative targets.
Computational methodologies to be employed include:
Molecular Docking: To predict the binding poses and affinities of the compounds within the active sites of identified targets.
Molecular Dynamics (MD) Simulations: To investigate the dynamic behavior of the ligand-target complexes and assess their stability over time.
Quantitative Structure-Activity Relationship (QSAR) analysis: To build predictive models that correlate the structural features of the compounds with their biological activities.
These in silico studies will guide the selection of the most promising candidates for synthesis and experimental validation, thereby saving time and resources.
Development of Advanced In Vitro Models for Mechanistic Elucidation
To gain a deeper understanding of the biological effects of this compound and its derivatives, the development and utilization of advanced in vitro models will be indispensable. Should initial screenings suggest activity in the central nervous system (CNS), models that recapitulate key aspects of the neurovascular unit and the blood-brain barrier (BBB) would be particularly relevant. nih.gov
Examples of advanced in vitro models include:
3D cell cultures and organoids: These models provide a more physiologically relevant environment compared to traditional 2D cell cultures for assessing neuroactivity and neurotoxicity.
Microfluidic "organ-on-a-chip" systems: These platforms can be used to create sophisticated models of the BBB and to study the permeability and neuroactivity of compounds in a high-throughput manner.
These advanced models will be instrumental in elucidating the mechanisms of action of these compounds and in predicting their in vivo efficacy and potential side effects.
Exploration of Polypharmacological Profiles and Multi-Targeted Ligand Design
Given the complexity of many diseases, there is a growing interest in the development of drugs that can modulate multiple targets simultaneously. The structural features of this compound suggest that it and its analogues could possess a polypharmacological profile, particularly within the CNS.
Future research should explore the potential for designing multi-targeted ligands based on this scaffold. For example, a single molecule could be engineered to inhibit both MAO and serotonin reuptake, which could be a novel approach for the treatment of depression. The exploration of polypharmacology will require a comprehensive screening of the compounds against a wide range of biological targets and a careful optimization of their activity profile to achieve the desired therapeutic effects while minimizing off-target toxicities. This is a particularly relevant strategy for complex CNS disorders where multi-target approaches are often considered more effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
